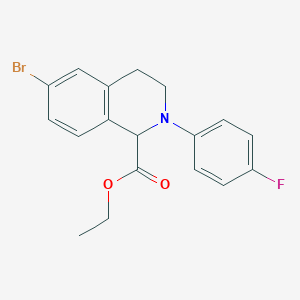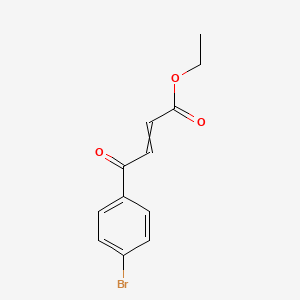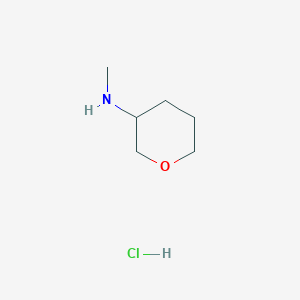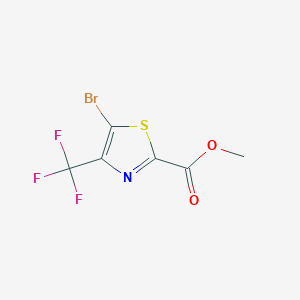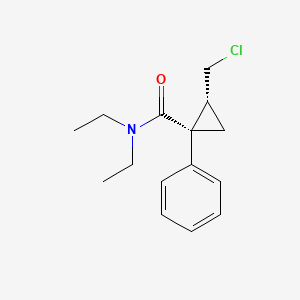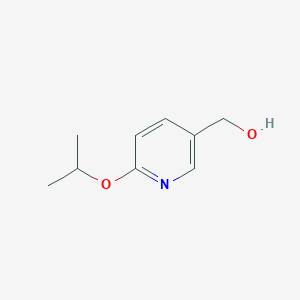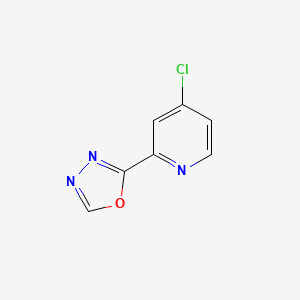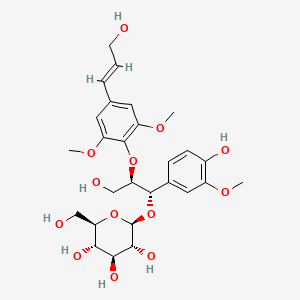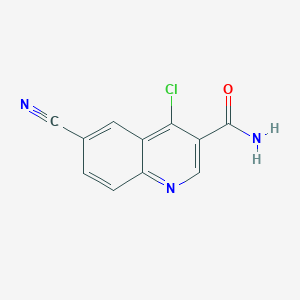
4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole
Vue d'ensemble
Description
The compound “4-(4-chlorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazoles are known for their diverse biological activities . The compound also contains a pyrrolidine ring, which is a type of secondary amine that is often found in natural products and pharmaceuticals . The presence of a chlorobenzyl group indicates that the compound may have some interesting chemical properties, as benzyl groups are often used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the pyrrolidine ring, and the attachment of the chlorobenzyl group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the pyrrolidine ring, and the chlorobenzyl group. Each of these groups can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group could potentially make the compound more lipophilic .Applications De Recherche Scientifique
Synthesis of Pyrrolidine Derivatives :
- Subheading : Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring
- Details : This study involved the synthesis of 14 N-substituted pyrrolidine derivatives, including trans3-methoxy-4-(1H-1,2,4-triazol-1-yl) pyrrolidin-1-yl)(phenyl)methanone and trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole. These compounds exhibit significant biological activities due to features like hydrogen bonding and solubility. The 1,2,4-triazoles core motif plays a crucial role in several clinical drugs, indicating the potential of these derivatives in pharmaceutical applications (Prasad et al., 2021).
Antimicrobial and Antioxidant Activities :
- Subheading : Antimicrobial and Antioxidant Activities of Triazole Derivatives
- Details : A study synthesized various 1,2,4-triazole derivatives and evaluated their in vitro antimicrobial activity against human pathogenic microorganisms and antioxidant activity. These compounds, especially those with a pyridyl moiety, showed significant antibacterial and antioxidant properties (Tay et al., 2022).
Corrosion Inhibition :
- Subheading : Adsorption and Corrosion Inhibition by 4H-1,2,4-Triazole Derivatives
- Details : This research focused on the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solution. The study concluded that these compounds are effective corrosion inhibitors, with the inhibitive efficiency influenced by the type and nature of substituents in the molecule (Bentiss et al., 2007).
Synthesis and Antioxidant Properties :
- Subheading : Synthesis of 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives
- Details : This study involved synthesizing new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives and testing their antioxidant and antiradical activities. The research suggests potential pharmaceutical applications for these derivatives (Bekircan et al., 2008).
Fungicidal Activity :
- Subheading : Fungicidal Activity of Novel 1,2,4-Triazole Derivatives
- Details : Novel 1,2,4-triazole derivatives were synthesized and their antifungal activities evaluated against various phytopathogens. This study highlights the potential use of these compounds in developing new fungicides (Bai et al., 2020).
Mécanisme D'action
Orientations Futures
The study and development of new triazole-containing compounds is a active area of research, given their diverse biological activities. This compound, with its combination of a triazole ring, a pyrrolidine ring, and a chlorobenzyl group, could potentially be of interest in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBLYRZZRUHKU-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677270 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole | |
CAS RN |
1140495-90-4 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



